Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is a fluorinated organic compound. The presence of both fluoro and trifluoromethyl groups in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing the compound in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for developing new drugs.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased thermal stability and chemical resistance
Mechanism of Action
The mechanism by which methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-carboxylate
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
Uniqueness
Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions .
Properties
Molecular Formula |
C15H10F4O2 |
---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-[2-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)9-6-7-11(13(16)8-9)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3 |
InChI Key |
HTCGSVYJMJBZRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)F |
Origin of Product |
United States |
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